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molecular formula C24H50N4 B008381 N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine CAS No. 61260-55-7

N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine

Cat. No. B008381
M. Wt: 394.7 g/mol
InChI Key: UKJARPDLRWBRAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05322947

Procedure details

After 1,047 parts of 2,2,6,6-tetramethyl-4-piperidone, 373 parts of hexamethylenediamine, 2,260 parts of methanol and 5.5 parts of 5% platinum-on-carbon catalyst were charged into an autoclave, the temperature of the mixture was gradually elevated from 30° C. and the mixture was subjected to hydrogenation at a hydrogen pressure of 5 kg/cm2 while the temperature was kept at 60°-70° C. It took 8 hours to complete the hydrogenation. The resultant mixture was filtered at about 50°-60° C. to remove the catalyst therefrom, and then the resultant filtrate was subjected to distillation to remove the solvent and the water formed as by-product during the reaction, thereby obtaining 1,325 parts of crude N,N'-bis (2,2,6,6-tetramethyl-4-piperidyl)hexamethylenediamine having a purity of 92.9%, a 2,2,6,6-tetramethyl-4-piperidone content of 0.8%, and an APHA value of 400.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:11])[CH2:7][C:6](=O)[CH2:5][C:4]([CH3:10])([CH3:9])[NH:3]1.[NH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][NH2:19].[H][H]>[Pt].CO>[CH3:1][C:2]1([CH3:11])[CH2:7][CH:6]([NH:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][NH:19][CH:6]2[CH2:5][C:4]([CH3:10])([CH3:9])[NH:3][C:2]([CH3:11])([CH3:1])[CH2:7]2)[CH2:5][C:4]([CH3:10])([CH3:9])[NH:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(NC(CC(C1)=O)(C)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCCCCCN
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was gradually elevated from 30° C.
CUSTOM
Type
CUSTOM
Details
was kept at 60°-70° C
FILTRATION
Type
FILTRATION
Details
The resultant mixture was filtered at about 50°-60° C.
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
DISTILLATION
Type
DISTILLATION
Details
the resultant filtrate was subjected to distillation
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
the water formed as by-product during the reaction

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
CC1(NC(CC(C1)NCCCCCCNC1CC(NC(C1)(C)C)(C)C)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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